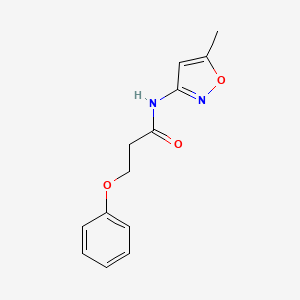

N-(5-Methylisoxazol-3-yl)-3-Phenoxypropanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-methylisoxazol-3-yl)malonamide” is an amide-containing compound. Its supramolecular architectures are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .

Synthesis Analysis

Three distinct forms of “N1, N3 -bis (5-methylisoxazol-3-yl)malonamide” were obtained and characterized: two polymorphic forms and one solvate . The synthesis of “N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides” from readily available materials has been reported.Molecular Structure Analysis

An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed the proposal of crystallization mechanisms . The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .Chemical Reactions Analysis

The chemical reactivity of “N-(5-methylisoxazol-3-yl)acetamide” and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.Physical And Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of “N-(5-methylisoxazol-3-yl)acetamide” under different conditions.Wirkmechanismus

Target of Action

It is known that the compound’s supramolecular architectures are highly dependent on the side-chain substituents .

Mode of Action

The compound interacts with its targets through a series of complex biochemical reactions. The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation . The presence of DMSO resulted in the formation of a form where the solvent molecule disrupted amide-amide interactions .

Biochemical Pathways

It is known that the compound’s action can modulate the competition between amide-containing isoxazole compounds .

Result of Action

It is known that the compound can lead to the formation of three distinct forms .

Action Environment

The action, efficacy, and stability of N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide can be influenced by environmental factors such as variations in solvents, flexibility, and the presence/absence of amide–amide interactions .

Vorteile Und Einschränkungen Für Laborexperimente

MPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a three-step process. In addition, MPP has been found to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using MPP in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of MPP is not fully understood, which can make it challenging to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for research on MPP. One area of research could focus on elucidating the mechanism of action of MPP. This could involve studying the interaction of MPP with COX-2 and other targets. Another area of research could focus on developing more efficient synthesis methods for MPP. In addition, further studies could be conducted to investigate the potential therapeutic applications of MPP in treating neurodegenerative diseases and other conditions. Finally, future research could focus on developing novel derivatives of MPP with improved pharmacological properties.

Conclusion

In conclusion, MPP is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It has been found to possess several pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. MPP can be synthesized using a three-step process and has low toxicity in animal studies. However, the mechanism of action of MPP is not fully understood, and there are some limitations to using MPP in lab experiments. Future research could focus on elucidating the mechanism of action of MPP, developing more efficient synthesis methods, investigating its potential therapeutic applications, and developing novel derivatives with improved pharmacological properties.

Synthesemethoden

MPP can be synthesized using a three-step process. The first step involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. In the second step, the carbonyl chloride is reacted with 3-phenoxypropan-1-amine to form N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide. The final step involves the purification of the compound using column chromatography.

Wissenschaftliche Forschungsanwendungen

Polymorphismus und Kristallisationsmechanismus

Die Verbindung wurde hinsichtlich ihres Polymorphismus untersucht, der sich auf die Fähigkeit eines festen Materials bezieht, in mehr als einer Form oder Kristallstruktur zu existieren . Eine eingehende Analyse der Wechselwirkungen und des Energiegehalts der Kristalle, basierend auf supramolekularen Clustern, ermöglichte es Forschern, Kristallisationsmechanismen vorzuschlagen . Diese Ergebnisse deuten darauf hin, dass Variationen in Lösungsmitteln, Flexibilität und das Vorhandensein/Fehlen von Amid-Amid-Wechselwirkungen den Wettbewerb zwischen amidhaltigen Isoxazol-Verbindungen modulieren können .

Syntheseanalyse

Die Synthese von N-(5-Methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamiden aus leicht zugänglichen Materialien wurde berichtet, was einen methodischen Ansatz zur Herstellung substituierter Acetamide mit potenzieller antimikrobieller Aktivität zeigt. Dieser Syntheseprozess unterstreicht die Vielseitigkeit der Verbindung bei der Generierung von Derivaten mit unterschiedlichen biologischen Aktivitäten.

Analyse der Molekülstruktur

Chemische Reaktionen und Eigenschaften

Analyse der physikalischen Eigenschaften

Die physikalischen Eigenschaften verwandter Acetamid-Derivate, einschließlich ihres kristallinen Zustands, wurden unter Verwendung von Techniken wie Elektronenbeugung bestimmt. Diese Informationen sind entscheidend für das Verständnis des physikalischen Verhaltens und der Stabilität von N-(5-Methylisoxazol-3-yl)acetamid unter verschiedenen Bedingungen.

Analyse der chemischen Eigenschaften

Die chemischen Eigenschaften von N-(5-Methylisoxazol-3-yl)acetamid, wie Säure- und Basizität, können aus Studien an ähnlichen Verbindungen abgeleitet werden. So liefert beispielsweise die Bestimmung von pKa-Werten für neu synthetisierte Acetamid-Derivate Einblicke in ihre Säure-Base-Eigenschaften, die entscheidend sind, um ihr Verhalten in biologischen Systemen und chemischen Reaktionen vorherzusagen.

Eigenschaften

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-10-9-12(15-18-10)14-13(16)7-8-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXORKQVBCXSTJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2424611.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2424612.png)

![[(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride](/img/structure/B2424614.png)

![2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2424618.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2424620.png)

![Tert-butyl 3-hydroxy-3-[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]azetidine-1-carboxylate](/img/structure/B2424626.png)

![2-Phenyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2424627.png)

![(Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enamide](/img/structure/B2424631.png)